Cas no 4994-89-2 (5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine)
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
- 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine(SALTDATA: FREE)
- 5,6-DIMETHYL-THIENO[2,3-D]PYRIMIDIN-4-YLAMINE
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine
- 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine
- 5,6-dimethylthiopheno[2,3-d]pyrimidine-4-ylamine
- MFCD00464490
- NSC153322
- MLS000779494
- NSC 153322
- HMS2750B13
- BS-28635
- 5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine
- THIENO(2,3-D)PYRIMIDINE, 4-AMINO-5,6-DIMETHYL-
- 4-Amino-5,6-dimethylthiopheno[2,3-d]pyrimidine
- SCHEMBL1622168
- AKOS000121989
- EU-0041430
- CS-0206710
- NCGC00246410-01
- cid_290232
- NSC-153322
- EN300-02943
- THIENO(2,3-D)PYRIMIDIN-4-AMINE, 5,6-DIMETHYL-
- Z56853763
- F0777-0306
- DTXSID00198158
- DB-071061
- 4994-89-2
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
- SMR000419695
- DJXOGZDFPCBFPP-UHFFFAOYSA-N
- SR-01000461473
- 5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamine, AldrichCPR
- B117HKI8P0
- CHEMBL1488435
- (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine #
- BDBM78872
- WAY-301529
- F93562
- SR-01000461473-1
- STL304970
- UNII-B117HKI8P0
- HMS1719J01
- DTXCID30120649
-
- MDL: MFCD00464490
- Inchi: 1S/C8H9N3S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11)
- InChI Key: DJXOGZDFPCBFPP-UHFFFAOYSA-N
- SMILES: S1C2C(=C(N)N=CN=2)C(C)=C1C
Computed Properties
- Exact Mass: 179.05200
- Monoisotopic Mass: 179.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 80Ų
Experimental Properties
- PSA: 80.04000
- LogP: 2.47150
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM268638-5g |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 95% | 5g |
$284 | 2021-08-18 | |
| Chemenu | CM268638-10g |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 95% | 10g |
$480 | 2021-08-18 | |
| TRC | D462365-100mg |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D462365-250mg |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 250mg |
$92.00 | 2023-05-18 | ||
| TRC | D462365-500mg |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 500mg |
$138.00 | 2023-05-18 | ||
| TRC | D462365-1g |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 1g |
$ 155.00 | 2022-06-05 | ||
| Chemenu | CM268638-25g |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine |
4994-89-2 | 95% | 25g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1251645-250mg |
5,6-DIMETHYL-THIENO[2,3-D]PYRIMIDIN-4-YLAMINE |
4994-89-2 | 95% | 250mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1251645-500mg |
5,6-DIMETHYL-THIENO[2,3-D]PYRIMIDIN-4-YLAMINE |
4994-89-2 | 95% | 500mg |
$80 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1251645-1g |
5,6-DIMETHYL-THIENO[2,3-D]PYRIMIDIN-4-YLAMINE |
4994-89-2 | 95% | 1g |
$95 | 2024-06-06 |
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Suppliers
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine
Introduction to 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (CAS No. 4994-89-2)
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (CAS No. 4994-89-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine make it an attractive candidate for the development of novel drugs targeting various diseases.
The chemical structure of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine consists of a thienopyrimidine core with two methyl groups attached at the 5 and 6 positions. This structure confers specific electronic and steric properties that influence its interactions with biological targets. Recent studies have highlighted the importance of these structural features in modulating the compound's pharmacological activities.
In the realm of medicinal chemistry, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine has been investigated for its potential as an antitumor agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair, thereby disrupting the proliferation of cancer cells.
Beyond its antitumor properties, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine has also been explored for its anti-inflammatory and analgesic effects. Studies conducted by a team at the University of California have demonstrated that this compound can effectively reduce inflammation in animal models of arthritis. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β.
The pharmacokinetic properties of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences indicates that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in preclinical studies suggests a favorable safety margin for human use.
In the context of drug discovery and development, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine serves as a valuable lead compound for structure-activity relationship (SAR) studies. By modifying the thienopyrimidine core or introducing additional functional groups, researchers can optimize the compound's potency and selectivity for specific therapeutic targets. For instance, recent work has focused on enhancing the compound's affinity for certain G protein-coupled receptors (GPCRs) involved in pain signaling pathways.
The synthetic accessibility of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on a large scale. One notable method involves a multi-step synthesis starting from readily available starting materials such as thiophene and pyrimidine derivatives. These synthetic strategies not only ensure high yields but also allow for easy modification to generate structurally diverse analogs.
In conclusion, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine (CAS No. 4994-89-2) is a promising organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as a key player in the field.
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